3'-epi-Idoxuridine
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Overview
Description
It was first synthesized in the late 1950s as part of an anticancer program . This compound has gained significant attention due to its antiviral properties, particularly against DNA viruses such as herpes simplex virus . The structure of L-5-iodo-2’-deoxyuridine closely resembles that of thymidine, allowing it to be incorporated into viral DNA, thereby inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-5-Iodo-2’-deoxyuridine can be synthesized through various methods. One common approach involves the iodination of 2’-deoxyuridine using iodine monochloride . Another method includes the use of cuprous cyanide and 5-iodouracil to prepare 5-cyanouracil, which is then converted to L-5-iodo-2’-deoxyuridine .
Industrial Production Methods: In industrial settings, the synthesis of L-5-iodo-2’-deoxyuridine often involves the use of radiolabelled iodine for cancer diagnosis and therapy . The process includes the iodogen-supported destannylation reaction of 5-(tri-n-butylstannyl)-2’-deoxyuridine, followed by purification to eliminate by-products .
Chemical Reactions Analysis
Types of Reactions: L-5-Iodo-2’-deoxyuridine undergoes various chemical reactions, including substitution and reduction .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the use of halogen exchange reactions, where the iodine atom is replaced with other halogens or functional groups.
Reduction Reactions: Catalytic hydrogenation can be used to reduce the iodine atom to a hydrogen atom.
Major Products: The major products formed from these reactions include various analogs of L-5-iodo-2’-deoxyuridine, such as 5-iodo-5’-amino-2’,5’-dideoxyuridine .
Scientific Research Applications
L-5-Iodo-2’-deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used in molecular combing assays and DNA fiber assays to study DNA replication and repair mechanisms.
Medicine: L-5-Iodo-2’-deoxyuridine is used as a radiosensitizer in cancer therapy, enhancing the effects of radiation on cancer cells.
Industry: The compound is used in the production of radiolabelled analogs for cancer diagnosis and therapy.
Mechanism of Action
L-5-Iodo-2’-deoxyuridine exerts its effects by substituting itself for thymidine in viral DNA . This substitution inhibits thymidylate phosphorylase and viral DNA polymerases, preventing proper DNA synthesis and replication . The faulty DNA produced as a result of this substitution cannot infect or destroy tissue, thereby inhibiting viral replication .
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine: Another halogenated pyrimidine analog with similar antiviral properties.
5-Chloro-2’-deoxyuridine: A less commonly used analog with similar mechanisms of action.
Uniqueness: L-5-Iodo-2’-deoxyuridine is unique due to its specific incorporation into viral DNA and its ability to act as a radiosensitizer . Its effectiveness in treating herpes simplex keratitis and its use in cancer therapy highlight its versatility and importance in both medical and research settings .
Properties
CAS No. |
60110-67-0 |
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Molecular Formula |
C9H11IN2O5 |
Molecular Weight |
354.10 g/mol |
IUPAC Name |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7-/m0/s1 |
InChI Key |
XQFRJNBWHJMXHO-XVMARJQXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)I)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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